Cas no 37107-48-5 ((1R,2R)-2-phenylcyclopropanecarbonyl chloride)
(1R,2R)-2-phenylcyclopropanecarbonyl chloride Chemical and Physical Properties
Names and Identifiers
-
- (1R,2R)-2-phenylcyclopropanecarbonyl chloride
- Cyclopropanecarbonyl chloride, trans-
- DTXSID001246007
- trans-2-Phenyl-1-cyclopropanecarbonylchloride
- NSC80667
- trans-2-Phenyl-1-cyclopropanecarbonyl chloride
- trans-2-phenyl-cyclopropanecarbonyl chloride
- trans-2-phenyl-1-cyclopropylcarbonyl chloride
- EINECS 213-365-8
- 213-365-8
- MFCD00001278
- AKOS015913491
- trans-2-Phenylcyclopropanecarbonyl chloride
- SCHEMBL452300
- NSC-80667
- (1R,2R)-2-phenylcyclopropane-1-carbonyl chloride
- trans-2-Phenyl-1-cyclopropanecarbonyl chloride, technical grade, 90%
- trans-2-phenylcyclopropylcarbonyl chloride
- 2-Phenylcyclopropanecarbonyl chloride #
- racemic trans-2-phenyl-cyclopropane carbonyl chloride
- Cyclopropanecarbonyl chloride, 2-phenyl-, trans-
- trans-2-phenylcyclopropane-1-carbonyl chloride
- Cyclopropanecarbonyl chloride, (E)-
- WLN: L3TJ AVG BR -E
- DTXCID401676858
- trans-2-phenyl cyclopropan-1-carbonyl chloride
- trans-2-phenyl-cyclopropane carbonyl chloride
- (+/-)-trans-2-phenylcyclopropanecarbonyl chloride
- Cyclopropanecarbonyl chloride, 2-phenyl-, (1R,2R)-rel-
- (1R,2R)-2-phenylcyclopropanecarbonylchloride
- DB-008705
- trans-2-Phenylcyclopropane-1-carboxylic acid chloride
- 37107-48-5
- CYCLOPROPANECARBONYL CHLORIDE, 2-PHENYL-, (E)-
- 2-Phenylcyclopropanecarbonyl chloride, trans-
- NSC 80667
- 939-87-7
-
- Inchi: 1S/C10H9ClO/c11-10(12)9-6-8(9)7-4-2-1-3-5-7/h1-5,8-9H,6H2/t8-,9+/m0/s1
- InChI Key: SODZBMGDYKEZJG-DTWKUNHWSA-N
- SMILES: ClC([C@@H]1C[C@H]1C1C=CC=CC=1)=O
Computed Properties
- Exact Mass: 180.0341926Da
- Monoisotopic Mass: 180.0341926Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 184
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.6
- Topological Polar Surface Area: 17.1Ų
(1R,2R)-2-phenylcyclopropanecarbonyl chloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU2672-1G |
(1R,2R)-2-phenylcyclopropanecarbonyl chloride |
37107-48-5 | 95% | 1g |
¥ 3,927.00 | 2023-04-13 |
(1R,2R)-2-phenylcyclopropanecarbonyl chloride Related Literature
-
Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
-
Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
-
Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
-
Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
-
Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
Additional information on (1R,2R)-2-phenylcyclopropanecarbonyl chloride
Comprehensive Overview of (1R,2R)-2-phenylcyclopropanecarbonyl chloride (CAS No. 37107-48-5): Properties, Applications, and Industry Insights
(1R,2R)-2-phenylcyclopropanecarbonyl chloride (CAS No. 37107-48-5) is a chiral cyclopropane derivative widely recognized for its role in organic synthesis and pharmaceutical intermediates. This compound, characterized by its cyclopropane ring and carbonyl chloride functional group, has garnered significant attention due to its stereospecific reactivity and versatility in asymmetric synthesis. Researchers and industries frequently search for terms like "chiral building blocks", "stereoselective reactions", and "pharmaceutical intermediates", reflecting the growing demand for enantiomerically pure compounds in drug development.
The unique three-membered ring structure of (1R,2R)-2-phenylcyclopropanecarbonyl chloride contributes to its high ring strain, making it a valuable precursor for C-C bond activation and ring-opening reactions. Recent trends in green chemistry have spurred interest in its applications for sustainable catalysis, aligning with searches for "eco-friendly synthesis methods" and "atom-economical transformations". Its phenyl group further enhances reactivity in cross-coupling reactions, a topic frequently explored in peer-reviewed journals and patent literature.
In the pharmaceutical sector, this compound serves as a key intermediate for bioactive molecule synthesis, particularly in the development of central nervous system (CNS) drugs and enzyme inhibitors. Analytical techniques such as HPLC chiral separation and NMR spectroscopy are critical for quality control, addressing common queries like "how to analyze chiral purity" and "spectroscopic characterization of cyclopropanes". The compound's stability under inert conditions makes it suitable for low-temperature reactions, a feature often discussed in industrial process optimization forums.
From a commercial perspective, CAS No. 37107-48-5 is supplied by specialty chemical manufacturers with strict GMP compliance, reflecting industry concerns about "supply chain reliability" and "regulatory documentation". Its handling requires standard air-sensitive techniques, though it remains non-hazardous when proper protocols are followed. Recent publications highlight its use in metal-organic frameworks (MOFs) and ligand design, connecting to trending topics like "materials science applications" and "catalyst development".
Ongoing research explores the compound's potential in peptide modification and prodrug synthesis, areas frequently searched in conjunction with "targeted drug delivery" and "bioconjugation techniques". The (1R,2R) absolute configuration is particularly valuable for creating sterically hindered analogs, addressing challenges in "molecular recognition" studies. As synthetic methodologies advance, this compound continues to enable breakthroughs in asymmetric catalysis and medicinal chemistry, solidifying its position as a cornerstone in modern organic synthesis.
37107-48-5 ((1R,2R)-2-phenylcyclopropanecarbonyl chloride) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)